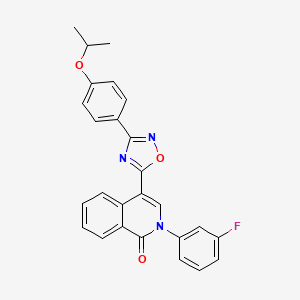

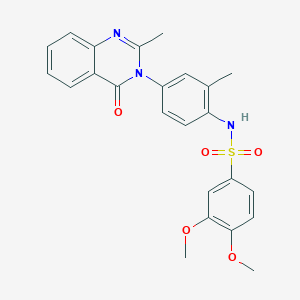

![molecular formula C7H9Cl2N3 B2760220 Imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 1427195-25-2](/img/structure/B2760220.png)

Imidazo[1,2-a]pyridin-7-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-7-amine is a synthetic fine chemical useful in the synthesis of pharmaceuticals, consumer chemicals, and photophysical compounds . It is a nitrogen-containing heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-7-amine has been a subject of intense research. It has been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

Imidazo[1,2-a]pyridin-7-amine is a fused bicyclic 5–6 heterocycle. The structure of imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

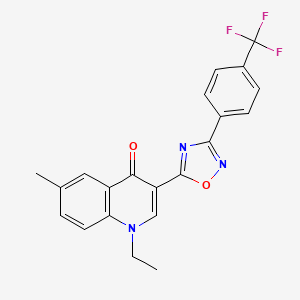

Synthesis and Biological Activity

Synthesis and Biological Activity of 3-Substituted Imidazo[1,2-a]pyridines : Research on imidazo[1,2-a]pyridines has explored their synthesis for potential antiulcer applications. Although specific compounds demonstrated good cytoprotective properties, significant antisecretory activity was not observed in models of gastric secretion. This study underscores the cytoprotective potential of certain imidazo[1,2-a]pyridines in medical applications, particularly for ulcer treatment, highlighting the importance of chemical structure in determining biological activity J. Starrett et al., 1989.

Pharmacological Properties

Recent Progress in Pharmacology : The pharmacological properties of imidazo[1,2-a]pyridine compounds have been extensively studied, demonstrating their importance in medicinal chemistry. These compounds serve as enzyme inhibitors, receptor ligands, and anti-infectious agents, showcasing the versatility of imidazo[1,2-a]pyridines as a scaffold in drug development C. Enguehard-Gueiffier & A. Gueiffier, 2007.

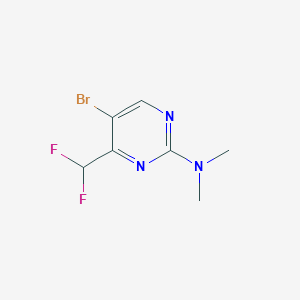

Synthetic Approaches

Copper Catalyzed Synthesis : A copper-catalyzed strategy for synthesizing imidazo[1,2-a]pyridines offers a straightforward approach to producing these compounds efficiently. This method has facilitated the synthesis of drugs like Zolimidine, highlighting the role of catalysis in simplifying the production of medically relevant imidazo[1,2-a]pyridines Kasiviswanadharaju Pericherla et al., 2013.

Medicinal Chemistry and Biological Activity

Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Structural modifications of this scaffold have been pursued to develop novel therapeutic agents, demonstrating the potential of imidazo[1,2-a]pyridines in addressing various health conditions A. Deep et al., 2016.

Metal-Free Synthesis and Functionalization

Regiospecific Synthesis : A novel metal-free method has been developed for the synthesis of imidazo[1,2-a]pyridines, showcasing a facile approach for constructing C-N, C-O, and C-S bonds. This strategy provides an alternative route to highly substituted derivatives, highlighting the efficiency of metal-free synthetic processes in the development of heterocyclic compounds H. Cao et al., 2014.

Zukünftige Richtungen

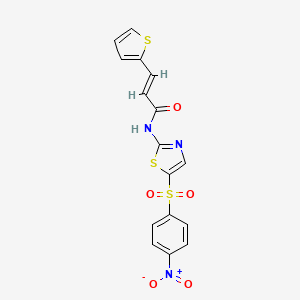

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridin-7-amine dihydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used as covalent anticancer agents , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that they may interact with their targets through covalent bonding .

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to its broad range of applications in medicinal chemistry . The specific pathways affected would depend on the targets of the compound. For example, if the compound targets a protein involved in a specific signaling pathway, it could potentially disrupt or enhance that pathway.

Pharmacokinetics

For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given its potential use as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. In the context of tuberculosis treatment, it may inhibit the growth of MDR-TB and XDR-TB .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUJGAUYFSDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-25-2 |

Source

|

| Record name | imidazo[1,2-a]pyridin-7-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2760140.png)

![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)

![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)

![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)

![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)